molecular formula C12H16ClFN2O B1378731 1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride CAS No. 1803599-65-6

1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

Cat. No. B1378731
M. Wt: 258.72 g/mol
InChI Key: BXOBUAXIVQCKDT-UHFFFAOYSA-N
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Description

This compound is a high-quality reference standard used for pharmaceutical testing . It has a CAS number of 1803599-65-6 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.72 . It is a powder at room temperature .

Scientific Research Applications

Structural Studies and Supramolecular Assembly

Research has focused on the structural characteristics of related tetrahydro-1-benzazepines, revealing insights into their hydrogen-bonded supramolecular assembly. Studies have been conducted on various substituted tetrahydro-1,4-epoxy-1-benzazepines, highlighting their crystalline structures and intermolecular interactions, which are key for understanding their potential applications (Blanco et al., 2012), (Acosta et al., 2009).

Synthesis and Chemical Properties

The synthesis of related 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones has been explored, providing valuable information on their chemical properties and potential for further modification. This includes methods for their transformation and dehydration under specific conditions (Ackerman et al., 1972).

Potential Antiparasitic Applications

Tetrahydro-1-benzazepines have been identified as potential antiparasitic drugs, particularly for the treatment of Chagas disease and leishmaniasis. The structural features of these compounds have been extensively studied, which is critical for understanding their biological properties and potential therapeutic uses (Macías et al., 2016).

Dopaminergic Activity

Research has also explored the dopaminergic activity of related benzazepines. This includes the synthesis and evaluation of their effects on dopamine receptors, which could have implications for neurological research and potential therapeutic applications (Pfeiffer et al., 1982).

Crystallographic Studies

Crystallographic studies of benzazepine derivatives provide detailed insights into their molecular structures, which are crucial for understanding their interactions and potential applications in various fields, including pharmaceuticals and material science (Gulbis et al., 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBUAXIVQCKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 2
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 3
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 5
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 6
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

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